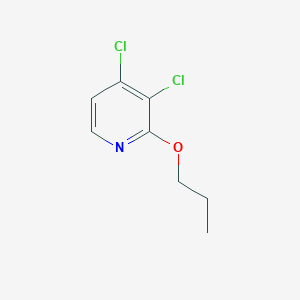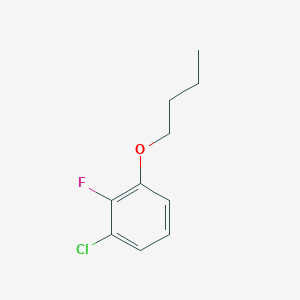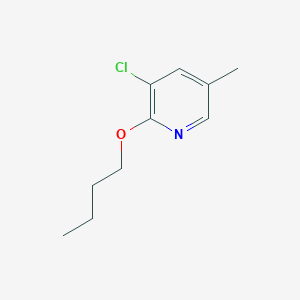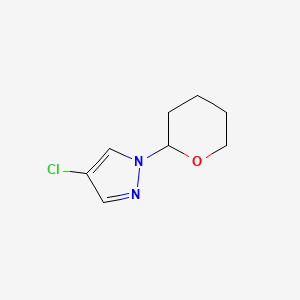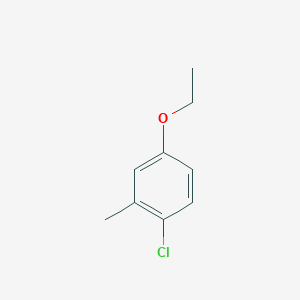
1-Chloro-4-ethoxy-2-methylbenzene
Overview
Description
1-Chloro-4-ethoxy-2-methylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-ethoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. Here is a typical synthetic route:
Starting Material: 4-ethoxy-2-methylphenol.
Chlorination: The phenol is first chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the para position relative to the ethoxy group.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-ethoxy-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-ethoxy-2-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: 4-ethoxy-2-methylphenol.
Oxidation: 4-ethoxy-2-methylbenzoic acid.
Reduction: 4-ethoxy-2-methylbenzene.
Scientific Research Applications
1-Chloro-4-ethoxy-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the development of novel materials with specific properties.
Agricultural Chemistry: Intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-chloro-4-ethoxy-2-methylbenzene in chemical reactions typically involves the following steps:
Electrophilic Attack: The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack.
Intermediate Formation: Formation of a carbocation intermediate during nucleophilic substitution.
Product Formation: Stabilization of the intermediate and formation of the final product.
Comparison with Similar Compounds
1-Chloro-4-ethoxy-2-methylbenzene can be compared with other similar compounds such as:
1-Chloro-2-methylbenzene: Lacks the ethoxy group, making it less reactive in nucleophilic substitution reactions.
1-Chloro-4-methylbenzene: Lacks the ethoxy group, affecting its solubility and reactivity.
1-Chloro-4-ethoxybenzene: Lacks the methyl group, which influences its physical and chemical properties.
Properties
IUPAC Name |
1-chloro-4-ethoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTNIOOVEQSIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
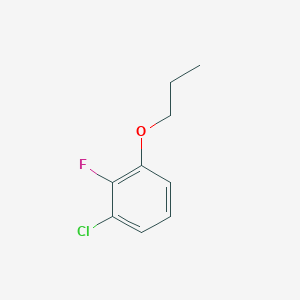

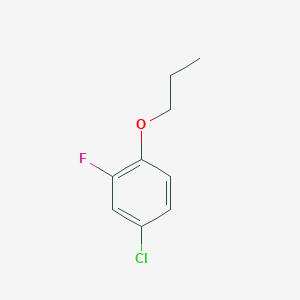
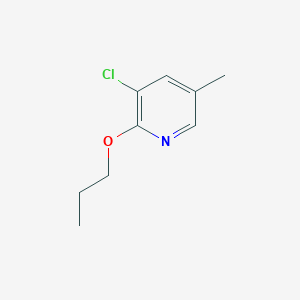
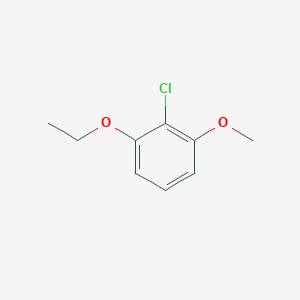
![1-Chloro-4-[(ethoxymethyl)sulfanyl]benzene](/img/structure/B8029350.png)
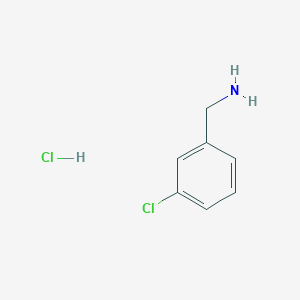
![1-Chloro-3-[(methoxymethoxy)methyl]benzene](/img/structure/B8029361.png)

